molecular formula C18H15N5O3S2 B2581548 3-((4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 896677-69-3

3-((4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2581548
CAS RN: 896677-69-3
M. Wt: 413.47
InChI Key: WIUXJGNNQAGNPF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a benzo[d]thiazole ring, a thioether linkage, and a nitrobenzyl group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the thioether linkage, and the heterocyclic rings. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make it more reactive, while the heterocyclic rings could influence its stability .

Scientific Research Applications

Antidepressant and Anticonvulsant Effects of Benzo[d]Thiazol Derivatives

A study conducted by Qing‐Hao Jin et al. (2019) explored the synthesis of thirty-four new benzo[d]thiazol derivatives and investigated their potential antidepressant and anticonvulsant effects. In this research, certain derivatives, notably 2c and 2d, demonstrated significant antidepressant activity in a forced swimming test, showing a higher percentage decrease in immobility duration than the standard fluoxetine. This suggests their strong potential as antidepressant agents. Furthermore, derivatives 3n and 3q exhibited substantial anticonvulsant effects in the maximal electroshock seizure test, with ED50 values and protective indices comparable to those of phenobarbital or valproate, indicating their efficacy as anticonvulsant agents. The study suggests that the mechanism behind the antidepressant activity of derivatives 2c and 2d may involve the increase in concentrations of serotonin and norepinephrine (Jin, Fu, Guan, & Jiang, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

3-[[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S2/c1-21-16(10-22-14-4-2-3-5-15(14)28-18(22)24)19-20-17(21)27-11-12-6-8-13(9-7-12)23(25)26/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUXJGNNQAGNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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